![molecular formula C17H19NO4 B15054141 N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15054141.png)
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a complex organic compound that features a benzodioxole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with N-methylbenzo[d][1,3]dioxol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to hydrogenate the benzodioxole ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of demethylated or hydrogenated derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and methoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethylamine: Similar structure but lacks the dimethoxybenzyl group.
N-Methylbenzo[d][1,3]dioxol-5-amine: Similar structure but lacks the dimethoxybenzyl group.
2,3-Dimethoxybenzylamine: Similar structure but lacks the benzo[d][1,3]dioxole ring.
Uniqueness
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is unique due to the presence of both the dimethoxybenzyl group and the benzo[d][1,3]dioxole ring
Propiedades
Fórmula molecular |
C17H19NO4 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C17H19NO4/c1-18(13-7-8-14-16(9-13)22-11-21-14)10-12-5-4-6-15(19-2)17(12)20-3/h4-9H,10-11H2,1-3H3 |
Clave InChI |
QFMDPQLSULNBOC-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=C(C(=CC=C1)OC)OC)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B15054061.png)
![N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)
![2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide](/img/structure/B15054069.png)
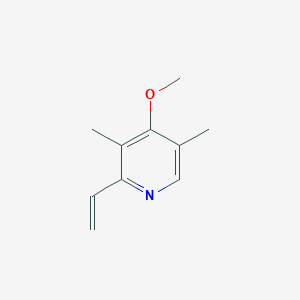
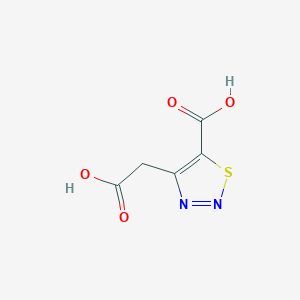
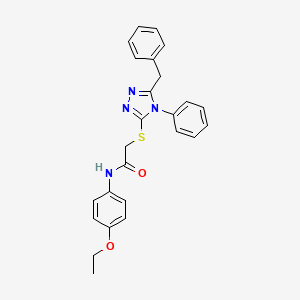
![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B15054099.png)
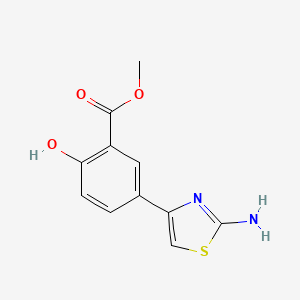
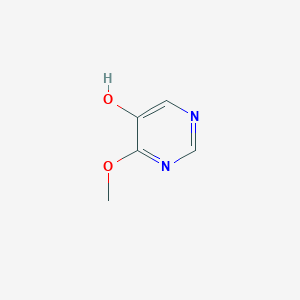
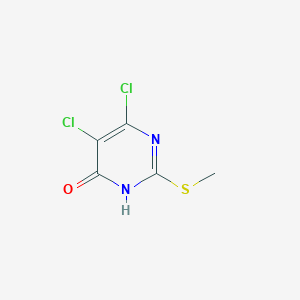
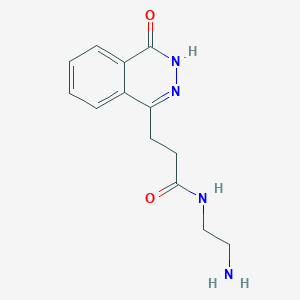
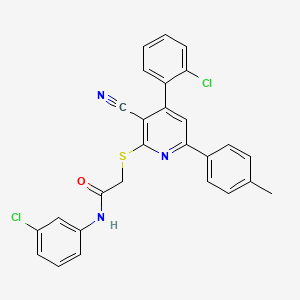
![6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B15054136.png)
![4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B15054140.png)
